molecular formula C22H25Cl2N3O3 B606366 Brilaroxazine CAS No. 1239729-06-6

Brilaroxazine

Katalognummer B606366
CAS-Nummer: 1239729-06-6
Molekulargewicht: 450.36
InChI-Schlüssel: PMKMNTBZJOXTJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brilaroxazine, also known as RP5063, is an investigational atypical antipsychotic under development by Reviva Pharmaceuticals for the treatment of schizophrenia and schizoaffective disorder . It is also being investigated for the treatment of bipolar disorder, major depressive disorder, psychosis/agitation associated with Alzheimer’s disease, Parkinson’s disease psychosis, attention deficit hyperactivity disorder (ADD/ADHD), and autism .


Molecular Structure Analysis

Brilaroxazine has a molecular formula of C22H25Cl2N3O3 . Its exact mass is 449.13 and its molecular weight is 450.360 . It is structurally similar to cariprazine, brexpiprazole, and in particular to aripiprazole .


Physical And Chemical Properties Analysis

Brilaroxazine has a molecular formula of C22H25Cl2N3O3 . Its exact mass is 449.13 and its molecular weight is 450.360 . The elemental analysis shows that it contains C, 58.67; H, 5.60; Cl, 15.74; N, 9.33; O, 10.66 .

Wissenschaftliche Forschungsanwendungen

Schizophrenia Treatment

Brilaroxazine is a multimodal modulator of the serotonin 5-HT 1A, 5-HT 2A, 5-HT 2B, and 5-HT 7 receptors and D 2, D 3, D 4 dopamine receptors . It’s in clinical development for multiple neuropsychiatric indications including schizophrenia . In a pivotal Phase 3 RECOVER trial, brilaroxazine at the 50 mg dose achieved a statistically significant and clinically meaningful 10.1-point reduction in Positive and Negative Syndrome Scale (PANSS) total score compared to placebo .

Bipolar Disorder Treatment

Brilaroxazine is also being developed for the treatment of bipolar disorder . The drug’s unique multimodal modulation of serotonin and dopamine receptors could potentially offer a new approach to managing this complex condition .

Major Depressive Disorder (MDD) Treatment

Another potential application of Brilaroxazine is in the treatment of Major Depressive Disorder (MDD) . The drug’s ability to modulate multiple serotonin and dopamine receptors could potentially help address the multifaceted nature of MDD .

Treatment of Psychotic and Agitation Symptoms in Dementia or Alzheimer’s Disease

Brilaroxazine is also being studied for its potential to treat psychotic and agitation symptoms in dementia or Alzheimer’s disease . The drug’s multimodal modulation of serotonin and dopamine receptors could potentially help manage these challenging symptoms .

Parkinson’s Disease Psychosis Treatment

Another potential application of Brilaroxazine is in the treatment of psychosis in Parkinson’s disease . The drug’s unique multimodal modulation of serotonin and dopamine receptors could potentially offer a new approach to managing this complex condition .

Attention Deficit Hyperactivity Disorder (ADHD) Treatment

Brilaroxazine is also being developed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) . The drug’s ability to modulate multiple serotonin and dopamine receptors could potentially help address the multifaceted nature of ADHD .

Pulmonary Arterial Hypertension (PAH) Treatment

Beyond its use in CNS disorders, brilaroxazine has also been granted an Orphan Drug designation by the U.S. Food and Drug Administration (FDA) for development in pulmonary arterial hypertension (PAH), a respiratory indication in which serotonin signaling plays a central role in triggering pathology .

Idiopathic Pulmonary Fibrosis (IPF) Treatment

Brilaroxazine has also been granted an Orphan Drug designation by the FDA for development in idiopathic pulmonary fibrosis (IPF), another respiratory indication in which serotonin signaling plays a central role in triggering pathology .

Wirkmechanismus

Target of Action

Brilaroxazine, also known as RP5063, is a multimodal modulator of several serotonin and dopamine receptors . It exhibits high binding affinity for the D2, D3, D4, 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT7 receptors . These receptors are associated with multiple psychological disorders .

Mode of Action

Brilaroxazine acts as a potent partial agonist of D2, D3, D4 and 5-HT1A receptors , and as an antagonist of 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6 and 5-HT7 receptors . This unique interaction with its targets results in the stabilization of the serotonin/dopamine system, a key determinant of the pathogenesis of schizophrenia and other associated neuropsychiatric disorders .

Biochemical Pathways

The biochemical pathways affected by Brilaroxazine primarily involve the modulation of serotonin and dopamine neurotransmitter systems . By acting as a partial agonist or antagonist at various serotonin and dopamine receptors, Brilaroxazine can influence the signaling pathways associated with these neurotransmitters, thereby affecting the symptoms of neuropsychiatric disorders .

Pharmacokinetics

Brilaroxazine has a substantial and relatively rapid oral absorption, with linear (dose-proportional) increases in maximum concentration (Cmax) and area under the curve (AUC) . The compound is primarily metabolized in the liver, mostly via CYP3A4 (64%) and CYP2D6 (17%) . Its bioavailability is greater than 80% .

Result of Action

The molecular and cellular effects of Brilaroxazine’s action are primarily due to its modulation of serotonin and dopamine receptors . This can lead to changes in neurotransmitter signaling, which can help stabilize the serotonin/dopamine system and mitigate the symptoms of neuropsychiatric disorders .

Action Environment

For instance, a clinical drug-drug interaction study investigating the potential effect of the CYP3A4 enzyme on Brilaroxazine in healthy subjects supports no clinically significant interaction when combined with a CYP3A4 inhibitor .

Zukünftige Richtungen

Brilaroxazine is currently in late-stage clinical development for multiple neuropsychiatric indications including schizophrenia, bipolar disorder, major depressive disorder (MDD), psychotic and agitation symptoms in dementia or Alzheimer’s disease, Parkinson’s disease psychosis, and attention deficit hyperactivity disorder (ADHD) . Beyond its use in CNS disorders, brilaroxazine has also been granted an Orphan Drug designation by the U.S. Food and Drug Administration (FDA) for development in two respiratory indications in which serotonin signaling plays a central role in triggering pathology—pulmonary arterial hypertension (PAH) and idiopathic pulmonary fibrosis (IPF) .

Eigenschaften

IUPAC Name

6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25Cl2N3O3/c23-17-4-3-5-19(22(17)24)27-11-9-26(10-12-27)8-1-2-13-29-16-6-7-20-18(14-16)25-21(28)15-30-20/h3-7,14H,1-2,8-13,15H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKMNTBZJOXTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136921
Record name 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brilaroxazine

CAS RN

1239729-06-6
Record name 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239729-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239729066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brilaroxazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09226
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRILAROXAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8L60BA01I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.